molecular formula C5H2BrF3S B1379025 4-Bromo-2-(trifluoromethyl)thiophene CAS No. 1194374-08-7

4-Bromo-2-(trifluoromethyl)thiophene

Cat. No. B1379025
CAS RN: 1194374-08-7
M. Wt: 231.04 g/mol
InChI Key: GTYDKQRTQVTLQC-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C5H2BrF3S . It is used in various chemical reactions and has potential applications in the field of organic thin film transistor dielectric material .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products . More details about its synthesis can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H . More details about its molecular structure can be found in the relevant papers .


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it is involved in the nucleophilic trifluoromethoxylation of alkyl halides . More details about its chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.04 g/mol . It has a topological polar surface area of 28.2 Ų . More details about its physical and chemical properties can be found in the relevant papers .

Scientific Research Applications

Copolymerization with Common Monomers

4-Bromo-2-(trifluoromethyl)thiophene has been studied for its reactivity in copolymerization processes. Specifically, research focused on its copolymerization behavior with commonly used monomers such as methyl methacrylate and n-butyl acrylate. The copolymerizations were conducted under a specific experimental design and analyzed with a nonlinear least squares error-in-variables method. The results highlighted the high reactivity of this compound as a monomer, indicating its potential in creating copolymers with diverse properties (Trumbo, 1992).

Synthesis and Vibrational Spectra

The compound has also been a subject in the synthesis of new derivatives. For example, research has been done on synthesizing a new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, via the Suzuki coupling reaction involving 4-bromo-5-methylthiophen-2-ylboronic acid. The synthesized compound's structure was confirmed by various spectroscopic methods, and its vibrational frequencies were investigated, showcasing the compound's diverse chemical behavior and potential applications in material science and spectroscopy (Balakit et al., 2017).

Photostabilization of Poly(vinyl chloride)

In material science, derivatives of this compound have been used to enhance the photostability of poly(vinyl chloride) (PVC) films. New thiophenes were synthesized and incorporated into PVC films, leading to a significant reduction in photodegradation levels. This application highlights the compound's relevance in enhancing the durability and lifespan of PVC materials, making it valuable in industries where PVC is extensively used (Balakit et al., 2015).

Electrochemical Synthesis and Device Application

The electrochemical properties of this compound and its derivatives have been explored, especially in the context of synthesizing polymeric materials with specific electronic properties. For instance, research into the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) revealed its lower oxidation potential and stable conducting state. These properties are crucial for its application in electronic devices, such as electrochromic devices, highlighting the material's importance in the field of electronic materials science (Cihaner & Önal, 2007).

Safety and Hazards

When handling 4-Bromo-2-(trifluoromethyl)thiophene, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe dust. Do not ingest .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYDKQRTQVTLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289987
Record name 4-Bromo-2-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1194374-08-7
Record name 4-Bromo-2-(trifluoromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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